3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 853311-75-8
VCID: VC16041134
InChI: InChI=1S/C19H14Cl3NO2/c20-13-6-4-12(5-7-13)17-10-8-14(25-17)9-11-18(24)23-19-15(21)2-1-3-16(19)22/h1-8,10H,9,11H2,(H,23,24)
SMILES:
Molecular Formula: C19H14Cl3NO2
Molecular Weight: 394.7 g/mol

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide

CAS No.: 853311-75-8

Cat. No.: VC16041134

Molecular Formula: C19H14Cl3NO2

Molecular Weight: 394.7 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide - 853311-75-8

Specification

CAS No. 853311-75-8
Molecular Formula C19H14Cl3NO2
Molecular Weight 394.7 g/mol
IUPAC Name 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dichlorophenyl)propanamide
Standard InChI InChI=1S/C19H14Cl3NO2/c20-13-6-4-12(5-7-13)17-10-8-14(25-17)9-11-18(24)23-19-15(21)2-1-3-16(19)22/h1-8,10H,9,11H2,(H,23,24)
Standard InChI Key FWPGNKNYOSCFPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(5-(4-chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide, reflects its three primary components:

  • Furan ring: A five-membered aromatic oxygen heterocycle substituted at the 5-position with a 4-chlorophenyl group.

  • Propanamide backbone: A three-carbon chain terminating in an amide group.

  • 2,6-Dichlorophenyl substituent: A benzene ring with chlorine atoms at the 2- and 6-positions, linked to the amide nitrogen.

Molecular Formula and Key Properties

PropertyValue
Molecular FormulaC<sub>19</sub>H<sub>14</sub>Cl<sub>3</sub>NO<sub>2</sub>
Molecular Weight397.68 g/mol
SMILES NotationC(CC1=CC=C(C2=CC=C(Cl)C=C2)O1)C(=O)NC3=C(C=CC=C3Cl)Cl
logP (Predicted)5.4–5.8
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (furan O, amide O, and Cl)

The presence of multiple chlorine atoms enhances lipophilicity, as evidenced by the predicted logP value, which aligns with analogs such as 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (logP = 4.97) . The planar furan ring and amide group facilitate potential interactions with biological targets, including enzymes and receptors .

Synthesis and Structural Optimization

While no explicit synthesis route for this compound is documented, plausible methods can be inferred from related furan-propanamide derivatives :

Proposed Synthetic Pathway

  • Furan Ring Formation:

    • Cyclocondensation of 4-chlorophenylacetylene with a diketone precursor under acidic conditions.

  • Propanamide Chain Introduction:

    • Michael addition of acryloyl chloride to the furan intermediate, followed by amidation with 2,6-dichloroaniline.

  • Purification:

    • Column chromatography or recrystallization to isolate the final product.

Key challenges include ensuring regioselectivity during furan substitution and minimizing steric hindrance during amidation. Structural analogs, such as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, highlight the feasibility of introducing dichlorophenyl groups via nucleophilic acyl substitution .

Physicochemical and Pharmacokinetic Properties

The compound’s physicochemical profile suggests moderate bioavailability with potential for central nervous system (CNS) penetration:

ParameterValue/Description
Aqueous Solubility~0.01 mg/mL (predicted)
Plasma Protein Binding>90% (estimated)
Metabolic StabilitySusceptible to hepatic CYP450 oxidation
Blood-Brain BarrierLikely permeable due to high logP

The low solubility (logSw ≈ -5.7, based on analogs ) may necessitate formulation strategies such as lipid-based carriers or prodrug approaches.

Structure-Activity Relationships (SAR)

Critical structural determinants for bioactivity include:

  • Chlorine Substitution:

    • Para-chlorine on the furan-phenyl group enhances electronic effects, improving target binding .

    • 2,6-Dichlorophenyl on the amide increases steric bulk, potentially reducing off-target interactions.

  • Amide Linkage:

    • The propanamide spacer balances flexibility and rigidity, optimizing pharmacophore orientation.

Future Directions and Applications

  • Oncology: Development as a dual TS/HDAC inhibitor for solid tumors.

  • Infectious Diseases: Optimization for multidrug-resistant bacterial strains.

  • Neurological Disorders: Exploration of CNS-targeted analogs for neurodegenerative conditions.

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